molecular formula C9H9NOS B1359714 1-Ethoxy-3-isothiocyanatobenzene CAS No. 3701-44-8

1-Ethoxy-3-isothiocyanatobenzene

Cat. No. B1359714
CAS RN: 3701-44-8
M. Wt: 179.24 g/mol
InChI Key: QETAUIVXAOCKML-UHFFFAOYSA-N
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Description

1-Ethoxy-3-isothiocyanatobenzene is a structural modification of phenyl isothiocyanate . It has been shown to inhibit the polymerization of pyrazole derivatives, which are important for cellular growth and proliferation .


Synthesis Analysis

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .


Molecular Structure Analysis

The molecular structure of 1-Ethoxy-3-isothiocyanatobenzene is represented by the chemical formula C9H9NOS . The molecular weight is 179.24 g/mol .


Chemical Reactions Analysis

1-Ethoxy-3-isothiocyanatobenzene has been shown to inhibit the polymerization of pyrazole derivatives . This suggests that it may participate in reactions that interfere with the polymerization process.

Scientific Research Applications

Phase-Transfer Catalysis and Ultrasound Irradiation

1-Ethoxy-3-isothiocyanatobenzene, as a derivative of ethoxybenzene compounds, could potentially be involved in phase-transfer catalysis. A similar compound, Ethoxy-4-nitrobenzene, was synthesized using benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation conditions. This process demonstrated the effectiveness of phase-transfer catalysts and ultrasound in nucleophilic substitution reactions, highlighting the relevance of such compounds in synthetic organic chemistry (Wang & Rajendran, 2007).

Anion Recognition and Photophysical Studies

Functionalized phenyl urea and thiourea possessing silatranes were synthesized, involving reactions with electrophiles like 1-isothiocyanatobenzene. This research signifies the potential of 1-Ethoxy-3-isothiocyanatobenzene in synthesizing complex molecules with anion recognition properties, which can be studied through photophysical methods (Singh et al., 2016).

Host-Guest Chemistry

Compounds related to 1-Ethoxy-3-isothiocyanatobenzene, like 1-ethoxybenzene, have been studied in host-guest chemistry, where energy changes in host-guest inclusion processes were investigated. This points to the potential of 1-Ethoxy-3-isothiocyanatobenzene in forming inclusion complexes, which are crucial in understanding molecular recognition and self-assembly processes (Song et al., 2008).

Proton Shuttle in Arylation Reactions

In a study involving 3-ethoxy-2-phenylbenzoic acid, the role of ethoxy-substituted compounds as proton shuttles in the direct arylation of indoles was highlighted. This suggests that 1-Ethoxy-3-isothiocyanatobenzene might have applications in facilitating selective functionalization reactions in synthetic chemistry (Pi et al., 2018).

Nematic Liquid Crystals

Benzonitrile and ethoxybenzene, the building blocks of liquid crystals, have been studied for their electronic structure and physico-chemical properties. As a structurally similar compound, 1-Ethoxy-3-isothiocyanatobenzene might contribute to the understanding of liquid crystals' behavior, particularly in the context of electronic and spectral analysis (Tiwari et al., 2020).

properties

IUPAC Name

1-ethoxy-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-11-9-5-3-4-8(6-9)10-7-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETAUIVXAOCKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633971
Record name 1-Ethoxy-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-3-isothiocyanatobenzene

CAS RN

3701-44-8
Record name 1-Ethoxy-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YN Liu, JJ Wang, YT Ji, GD Zhao, LQ Tang… - Journal of Medicinal …, 2016 - ACS Publications
… After a solution of 1-ethoxy-3-isothiocyanatobenzene (3.17 g, 17.7 mmol) in anhydrous THF (200 mL) was added, the resulting mixture was stirred at room temperature overnight. Acetic …
Number of citations: 58 pubs.acs.org
YJ Cui, LQ Tang, CM Zhang, ZP Liu - Molecules, 2019 - mdpi.com
… After a solution of the 1-ethoxy-3-isothiocyanatobenzene (164 mg, 1.0 mmol) in anhydrous THF (3 mL) was added, the resulting mixture was stirred at room temperature overnight. …
Number of citations: 19 www.mdpi.com
YJ Cui, C Liu, CC Ma, YT Ji, YL Yao… - Journal of Medicinal …, 2020 - ACS Publications
… The reaction mixture was warmed to −45 C, and a solution of 1-ethoxy-3-isothiocyanatobenzene (580 mg, 3.26 mmol) in anhydrous THF (8 mL) was added and stirred at room …
Number of citations: 13 pubs.acs.org

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